Alvameline

概要

説明

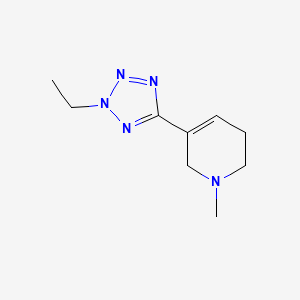

- アルバメリンは、IUPAC名は3-(2-エチルテトラゾール-5-イル)-1-メチル-5,6-ジヒドロ-2H-ピリジン であり、化学式はC9H15N5 、モル質量は193.254 g/mol です .

- これはM1受容体アゴニスト であり、M2/M3受容体アンタゴニスト でもあります。

- 当初、アルツハイマー病 の治療のために研究されましたが、アルバメリンは臨床試験で良好な結果を得ることができず、その後中止されました。

準備方法

- 残念ながら、アルバメリンの具体的な合成経路や反応条件は広く文書化されていません。 産業生産方法は存在することに注意することが重要です。

化学反応の分析

- アルバメリンは、酸化 、還元 、置換 など、さまざまな化学反応を起こすと考えられます。

- これらの反応で使用される一般的な試薬や条件は明らかにされていません。

- これらの反応から生成される主要な生成物は明示的に報告されていません。

科学研究の応用

- アルバメリンの用途は、いくつかの科学分野にわたっています。

化学: ムスカリン受容体モジュレーターとしての可能性。

生物学: コリン作動性経路に対するその効果の調査。

医学: アルツハイマー病治療の初期の関心(成功していません)。

工業: 工業規模の生産方法(詳細不明)。

科学的研究の応用

Alzheimer's Disease

Alvameline was primarily investigated for its potential in treating Alzheimer's disease. The rationale behind this application stemmed from the cholinergic hypothesis of Alzheimer's, which posits that a deficit in acetylcholine contributes to cognitive decline. Initial studies suggested that enhancing cholinergic activity could improve cognitive functions in affected patients.

Clinical Trials

Several clinical trials were conducted to evaluate the efficacy and safety of this compound in Alzheimer's disease patients:

- Phase II Trials : These trials aimed to assess cognitive improvements in participants with mild to moderate Alzheimer's disease. However, results indicated that this compound did not significantly outperform placebo treatments in enhancing cognitive function or slowing disease progression.

- Adverse Effects : Participants experienced various side effects typical of cholinergic drugs, such as nausea, vomiting, and increased salivation, which limited the tolerability of this compound.

Summary of Findings from Clinical Trials

| Trial Phase | Population | Outcome | Comments |

|---|---|---|---|

| Phase II | Mild to moderate Alzheimer's patients | No significant cognitive improvement | Discontinued due to poor efficacy |

| Phase II | Mild cognitive impairment patients | Limited tolerability due to side effects | Similar adverse effects as other cholinergic agents |

Case Studies

While specific case studies focusing solely on this compound are scarce due to its discontinuation, broader research on muscarinic receptor modulators provides insights into its potential applications:

- Neuroprotective Effects : Some studies indicated that compounds acting on M1 receptors might exhibit neuroprotective properties by reducing amyloid-beta toxicity in neuronal cultures.

- Cognitive Function Enhancement : Research involving other muscarinic agonists showed modest improvements in cognitive tests among Alzheimer's patients; however, these findings were not replicated consistently with this compound.

作用機序

- アルバメリンのメカニズムは次のとおりです。

分子標的: の活性化。

経路: コリン作動性シグナル伝達経路の調節。

類似化合物の比較

- 残念ながら、文献には類似化合物との詳細な比較はほとんどありません。

- 類似化合物は明示的にリストされていません。

類似化合物との比較

- Unfortunately, detailed comparisons with similar compounds are scarce in the literature.

- Similar compounds are not explicitly listed.

生物活性

Alvameline, also known as LU 25-109, is a muscarinic agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of Alzheimer's disease (AD) and other cognitive disorders. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, and comparative analysis with other compounds.

This compound primarily acts as an agonist at the muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes. These receptors are crucial for cognitive functions and are implicated in the cholinergic deficits observed in Alzheimer's disease. This compound's selective activity at these receptor subtypes is believed to enhance cholinergic transmission without the extensive side effects associated with non-selective mAChR agonists.

Efficacy in Clinical Studies

Clinical investigations into this compound have demonstrated its potential efficacy in improving cognitive function in patients with Alzheimer's disease. A summary of key clinical findings is presented below:

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| Phase II Trial (NCT03456349) | Mild to moderate AD patients | 50 mg/day | 28 days | Improved cognitive scores without serious adverse effects |

| Phase II Trial (JapicCTI-183989) | Patients with Lewy body dementia | 100 mg/day | 12 weeks | Cognitive improvement noted, but trial halted due to safety concerns in animal studies |

The trials indicated that while this compound could enhance cognitive performance, it was also associated with common muscarinic side effects such as gastrointestinal disturbances, salivation, and sweating .

Comparative Analysis with Other Compounds

This compound's profile can be compared with other muscarinic agonists and acetylcholinesterase inhibitors. The following table summarizes some key differences:

| Compound | Type | Selective Receptor Activity | Efficacy | Side Effects |

|---|---|---|---|---|

| This compound | Muscarinic Agonist | M1/M4 selective | Moderate cognitive improvement | Salivation, sweating |

| Donepezil | AChE Inhibitor | Non-selective | Significant but variable efficacy | Nausea, diarrhea |

| Rivastigmine | AChE Inhibitor | Non-selective | Moderate cognitive improvement | Vomiting, weight loss |

| Xanomeline | Muscarinic Agonist | M1 selective | Positive effects on psychosis | Gastrointestinal distress |

Case Studies and Research Findings

Recent studies have explored this compound's potential beyond Alzheimer's disease. For instance, a study highlighted its weak agonistic activity on M1 receptors in ApoE-deficient mice, indicating possible neuroprotective effects against amyloid pathology . Additionally, research has shown that this compound exhibits antioxidant properties, which may contribute to its neuroprotective profile .

Case Study: Neuroprotective Properties

A study conducted on transgenic mice models demonstrated that this compound administration reduced amyloid-beta accumulation and improved synaptic function. This study suggested that this compound not only enhances cholinergic signaling but may also exert neuroprotective effects through its antioxidant activity.

特性

IUPAC Name |

5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOMKCRCIRYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152748 | |

| Record name | Alvameline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120241-31-8 | |

| Record name | Alvameline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120241-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvameline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvameline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVAMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。